molecular formula C9H12N2O3 B2849262 1-(3,5-Dimethoxyphenyl)urea CAS No. 154374-69-3

1-(3,5-Dimethoxyphenyl)urea

Cat. No. B2849262
CAS RN: 154374-69-3
M. Wt: 196.206
InChI Key: OFORBVAXPXPQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diaryl ureas, which includes compounds like 1-(3,5-Dimethoxyphenyl)urea, has been achieved in moderate to excellent yields from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate . The procedure under mild reaction conditions was tolerant of a wide range of functional groups .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3,5-Dimethoxyphenyl)urea are not available in the retrieved data, urea in general undergoes decomposition through thermolysis and hydrolysis .

Scientific Research Applications

Human Soluble Epoxide Hydrolase Inhibitors

The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines yields a series of symmetrical 1,3-disubstituted ureas. These synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .

HIV-1 Reverse Transcriptase Inhibitors

1,3-Disubstituted ureas, which include 1-(3,5-Dimethoxyphenyl)urea, are known as non-nucleoside HIV-1 reverse transcriptase inhibitors .

Cholinesterase Inhibitors

This class of compounds also acts as cholinesterase inhibitors, which are used for the treatment of Alzheimer’s disease .

Anticancer Activity

1,3-Disubstituted ureas exhibit anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines .

Bactericidal Activity

These compounds also have bactericidal activity against M. tuberculosis .

Component of Anticancer Agents

1,3-Disubstituted urea moieties are comprised in the composition of a number of drugs, including Sorafenib, Regorafenib, and Linifanib, which are anticancer agents and multikinase inhibitors .

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors

Adamantyl-containing 1,3-disubstituted ureas are used as tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors. The TDP1 enzyme is an important additional biotarget for anticancer therapy .

8. Inhibitors of Mammalian and Human Soluble Epoxide Hydrolase (sEH) One of the promising areas of application of adamantyl-containing 1,3-disubstituted ureas is their use as target-oriented inhibitors of mammalian and human soluble epoxide hydrolase (sEH, E.C. 3.3.2.10). This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .

properties

IUPAC Name

(3,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-6(11-9(10)12)4-8(5-7)14-2/h3-5H,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFORBVAXPXPQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.